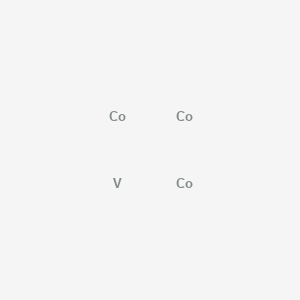
Cobalt;vanadium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt and vanadium are transition metals known for their unique properties and wide range of applications. When combined, cobalt and vanadium form compounds that exhibit interesting chemical and physical properties, making them valuable in various scientific and industrial fields. These compounds are often studied for their catalytic, magnetic, and electrochemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cobalt-vanadium compounds can be synthesized through various methods, including hydrothermal synthesis, chemical vapor deposition, and electrodeposition. One common method is the one-step hydrothermal synthesis, where cobalt species are introduced into vanadium oxide precursors under high-temperature and high-pressure conditions . This method allows for the formation of cobalt-vanadium nanocomposites with unique morphologies and high catalytic activity.
Industrial Production Methods: In industrial settings, cobalt-vanadium compounds are often produced through smelting and leaching processes. The raw materials, such as vanadium-bearing magnetite and cobalt ores, are subjected to high-temperature treatments to extract the desired metals. These metals are then combined through various chemical processes to form the final compounds.
Analyse Des Réactions Chimiques
Types of Reactions: Cobalt-vanadium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of the metals and the ligands present in the compounds.
Common Reagents and Conditions: Common reagents used in the reactions of cobalt-vanadium compounds include hydrogen peroxide, ammonia, and various acids and bases. The reaction conditions, such as temperature, pressure, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of cobalt-vanadium compounds depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce vanadium pentoxide and cobalt oxides, while reduction reactions may yield lower oxidation state compounds.
Applications De Recherche Scientifique
Cobalt-vanadium compounds have a wide range of scientific research applications due to their unique properties. In chemistry, they are used as catalysts for various reactions, including water splitting and organic synthesis . In biology and medicine, these compounds are studied for their potential therapeutic applications, such as anticancer and antidiabetic agents . In industry, cobalt-vanadium compounds are used in the production of high-strength alloys, batteries, and supercapacitors .
Mécanisme D'action
The mechanism of action of cobalt-vanadium compounds involves their interaction with various molecular targets and pathways. For example, vanadium compounds are known to inhibit protein tyrosine phosphatases, leading to the modulation of insulin signaling pathways . Cobalt compounds, on the other hand, can interact with cellular redox systems, affecting oxidative stress and cellular metabolism . The combined effects of cobalt and vanadium in these compounds can result in synergistic therapeutic and catalytic activities.
Comparaison Avec Des Composés Similaires
Cobalt-vanadium compounds can be compared with other transition metal compounds, such as nickel-vanadium and iron-vanadium compounds. While all these compounds exhibit catalytic and electrochemical properties, cobalt-vanadium compounds are unique in their ability to form stable nanostructures with high surface areas and catalytic activity . This makes them particularly valuable in applications requiring high efficiency and stability.
List of Similar Compounds:- Nickel-vanadium compounds
- Iron-vanadium compounds
- Copper-vanadium compounds
- Zinc-vanadium compounds
Conclusion
Cobalt-vanadium compounds are versatile materials with a wide range of applications in scientific research and industry Their unique chemical and physical properties make them valuable in fields such as catalysis, medicine, and energy storage
Propriétés
Numéro CAS |
12134-06-4 |
|---|---|
Formule moléculaire |
Co3V |
Poids moléculaire |
227.7411 g/mol |
Nom IUPAC |
cobalt;vanadium |
InChI |
InChI=1S/3Co.V |
Clé InChI |
RIQAGZHNSNOFTA-UHFFFAOYSA-N |
SMILES canonique |
[V].[Co].[Co].[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















